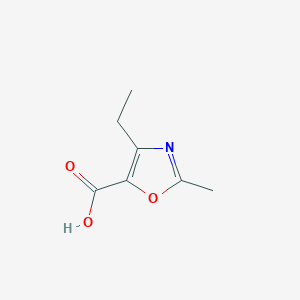

4-Ethyl-2-methyloxazole-5-carboxylic acid

Description

4-Ethyl-2-methyloxazole-5-carboxylic acid (CAS: 1564709-36-9) is a heterocyclic compound with the molecular formula C₇H₉NO₃ and a molecular weight of 155.15 g/mol. It features an oxazole ring substituted with an ethyl group at position 4, a methyl group at position 2, and a carboxylic acid moiety at position 4. This compound is a key intermediate in pharmaceutical synthesis, particularly in the development of STING (Stimulator of Interferon Genes) agonists for antibody-drug conjugates (ADCs) .

Properties

IUPAC Name |

4-ethyl-2-methyl-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-5-6(7(9)10)11-4(2)8-5/h3H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCONPDYTZUQCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(OC(=N1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1564709-36-9 | |

| Record name | 4-ethyl-2-methyl-1,3-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-methyl-1,3-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of β-hydroxy amides with a fluorinating agent such as Deoxo-Fluor®. The reaction conditions often require a slight excess of the fluorinating agent to achieve high conversion rates .

Industrial Production Methods

Industrial production of 4-ethyl-2-methyl-1,3-oxazole-5-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow synthesis techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-methyloxazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives.

Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the ring structure .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

One of the primary applications of 4-Ethyl-2-methyloxazole-5-carboxylic acid is as an intermediate in the synthesis of various pharmaceutical compounds. It serves as a precursor for synthesizing pyridoxine (Vitamin B6), which is essential for numerous biological functions, including amino acid metabolism and neurotransmitter synthesis . The efficient synthesis of this compound can lead to improved yields and reduced costs in pharmaceutical production processes.

Medicinal Chemistry

Recent studies have indicated that derivatives of this compound exhibit promising biological activities. For instance, modifications to the oxazole ring have been explored to enhance their efficacy as potential anti-cancer agents. Some derivatives have shown activity against lactate dehydrogenase (LDH), an enzyme often overexpressed in cancer cells, suggesting that these compounds could play a role in cancer therapy by inhibiting tumor growth .

Biochemical Research Applications

In biochemical research, this compound can be utilized to study enzyme interactions and metabolic pathways. Its structural features allow researchers to design experiments that explore how modifications to the compound affect enzyme activity and cellular responses. This is particularly relevant in the context of drug discovery, where understanding the relationship between structure and function is crucial for developing new therapeutics .

Structure-Activity Relationship Studies

The compound's ability to form various derivatives makes it a valuable tool in structure-activity relationship (SAR) studies. Researchers can systematically modify different functional groups on the oxazole ring to assess their impact on biological activity, solubility, and pharmacokinetic properties. This iterative process aids in optimizing drug candidates for better efficacy and safety profiles .

Potential Toxicological Studies

Given its chemical nature, this compound also presents opportunities for toxicological studies. Understanding its toxicity profile is essential for assessing its safety as a pharmaceutical agent or research tool. Preliminary data indicate that while it may cause skin irritation and has acute toxicity concerns, further studies are necessary to establish comprehensive safety guidelines .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Intermediate for synthesizing pyridoxine (Vitamin B6) |

| Medicinal Chemistry | Potential anti-cancer agent through LDH inhibition |

| Biochemical Research | Studying enzyme interactions and metabolic pathways |

| Structure-Activity Relationships | Optimization of drug candidates through systematic modification |

| Toxicological Studies | Assessment of safety and toxicity profiles |

Case Studies

- Synthesis Improvement : A recent patent describes a novel method for synthesizing this compound with high selectivity and yield exceeding 80%, reducing the costs associated with traditional methods that required more expensive reagents .

- Anti-Cancer Activity : Research on derivatives of this compound has shown promising results in inhibiting LDH activity in pancreatic cancer cell lines, indicating potential as a therapeutic agent against malignancies .

- Enzyme Interaction Studies : The compound's derivatives have been used to investigate their effects on metabolic pathways involving lactate production, providing insights into their mechanism of action as potential metabolic inhibitors .

Mechanism of Action

The mechanism of action of 4-ethyl-2-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with various molecular targets. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack. This nucleophilic induced fragmentation can lead to the formation of reactive intermediates that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Oxazole Derivatives

2-Ethyl-4-methyloxazole-5-carboxylic Acid

- Molecular Formula: C₇H₉NO₃ (identical to the target compound).

- Key Difference : Substituent positions (ethyl at position 2, methyl at position 4) create a structural isomer.

- Implications: Altered electronic distribution may affect reactivity in synthesis. Limited data on applications, but structural isomerism highlights the importance of regiochemistry in drug design .

5-Methyl-3-phenylisoxazole-4-carboxylic Acid

- Molecular Formula: C₁₂H₁₁NO₃.

- Key Features : Incorporates a phenyl group at position 3 and a methyl group at position 5.

- Applications: Isoxazole derivatives are noted for biological activities (e.g., antibacterial, anticonvulsant).

5-Amino-3-methylisoxazole-4-carboxylic Acid

- Molecular Formula : C₅H₆N₂O₃.

- Key Features: An amino group at position 5 increases polarity and solubility.

- Applications: Used as an unnatural amino acid in solid-phase peptide synthesis, enabling novel bioconjugates .

Thiazole Analogs

4-Ethyl-2-methylthiazole-5-carboxylic Acid

- Molecular Formula: C₇H₉NO₂S.

- Key Difference : Thiazole ring (sulfur at position 1) vs. oxazole (oxygen at position 1).

- Implications: Sulfur’s electronegativity alters reactivity.

Comparative Data Table

Key Findings and Implications

Regiochemistry Matters : Substituent positions (e.g., ethyl at position 4 vs. 2) significantly influence electronic properties and biological interactions.

Functional Group Flexibility : Carboxylic acids are pivotal in coupling reactions, while esters offer synthetic versatility.

Cost and Availability : this compound is commercially accessible (e.g., 318€/1g from CymitQuimica), making it a practical choice for large-scale synthesis .

Biological Activity

4-Ethyl-2-methyloxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a STING (Stimulator of Interferon Genes) agonist. This article explores the compound's biological activity through various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a five-membered oxazole ring with a carboxylic acid functional group. Its chemical formula is , and it is classified under oxazole derivatives, which are known for diverse biological activities including antibacterial, antifungal, and antitumor properties .

STING Agonist Activity

Recent studies have identified this compound as a potent STING agonist. STING plays a crucial role in the immune response against tumors and infections by activating the production of type I interferons. The compound has demonstrated significant ability to modulate STING activity, which is critical for developing therapies for cancer and viral infections .

Table 1: STING Agonist Activity Comparison

| Compound | EC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 150 | STING activation |

| Other known STING agonists | Varied | Various (e.g., cyclic dinucleotides) |

Antitumor Activity

In vitro studies have shown that derivatives of 2-methyloxazole, including this compound, exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have been found to inhibit cell growth significantly, with IC50 values ranging from nanomolar to micromolar concentrations . This suggests potential application in cancer therapies.

Table 2: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | A549 (lung) | 200 |

| 2-Methyl-4,5-disubstituted oxazoles | MCF-7 (breast) | 50 |

| Other oxazole derivatives | Various | Varied |

The mechanism by which this compound exerts its biological effects primarily involves the activation of the STING pathway. Upon binding to STING, the compound triggers downstream signaling cascades that lead to the production of interferons and other cytokines, enhancing the immune response against tumors and pathogens .

Case Studies

- Cancer Treatment : In preclinical models, administration of this compound resulted in significant tumor regression in mouse models of melanoma. The compound was administered in conjunction with other immunotherapeutics, demonstrating synergistic effects that enhanced overall efficacy .

- Viral Infections : Another study highlighted its potential in treating viral infections by activating the innate immune response. The compound was shown to enhance the clearance of viral pathogens in infected mice models through robust interferon production .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-ethyl-2-methyloxazole-5-carboxylic acid, and how can purity be optimized?

- Methodology : Cyclization reactions involving ethyl acetoacetate derivatives and hydroxylamine are commonly used for oxazole ring formation. For example, refluxing intermediates with sodium acetate in acetic acid facilitates cyclization and crystallization . Post-synthesis, recrystallization from DMF/acetic acid mixtures improves purity (>97% by HPLC, as noted for structurally similar oxazole derivatives) .

- Key Steps :

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

- Validate purity using HPLC with UV detection at 254 nm .

Q. How can the molecular structure of this compound be confirmed?

- Analytical Techniques :

- 1H/13C NMR : Characterize substituents (e.g., ethyl and methyl groups) and confirm aromaticity of the oxazole ring. For similar compounds, δH ~2.5 ppm (methyl) and δC ~160 ppm (carboxylic acid) are diagnostic .

- FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and oxazole ring vibrations (C=N at ~1650 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated for 5-methylisoxazole-4-carboxylic acid derivatives .

Q. What are the recommended storage conditions to ensure compound stability?

- Store at 0–6°C in airtight, light-resistant containers to prevent degradation of the oxazole ring and carboxylic acid moiety. For structurally related compounds, ambient-temperature storage led to 5% decomposition over 6 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points) for oxazole-carboxylic acid derivatives?

- Approach :

- Reproducibility Testing : Re-synthesize the compound using literature protocols and compare results. For example, 5-methyl-2-phenyloxazole-4-carboxylic acid has a reported mp of 182–183°C ; deviations may arise from impurities or polymorphic forms.

- DSC Analysis : Quantify thermal behavior to distinguish between polymorphs .

- Cross-validate Data : Compare with high-purity commercial standards (e.g., >95% HLC-grade reagents) .

Q. What strategies optimize the regioselectivity of alkylation or esterification reactions involving the oxazole ring?

- Methodology :

- Protecting Groups : Use tert-butyl dimethylsilyl (TBS) groups to shield the carboxylic acid during alkylation .

- Catalytic Systems : Employ Pd(II) catalysts for C–H functionalization at the 4-position of the oxazole ring, as shown in analogous heterocycles .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the 5-carboxylic acid position .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Tools :

- DFT Calculations : Simulate frontier molecular orbitals (FMOs) to identify reactive sites. For example, the LUMO of 5-ethylfuran-2-carboxylic acid localizes on the carbonyl group, guiding nucleophilic attack .

- Molecular Dynamics : Model solvation effects in aqueous vs. organic media to predict reaction pathways .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound (e.g., enzyme inhibition)?

- Assay Design :

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with purified kinases (e.g., EGFR) .

- Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa) via MTT assays, using IC50 values to quantify potency .

- Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS to assess oxidation of the ethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.